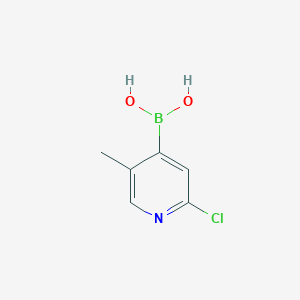

2-Chloro-5-methylpyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

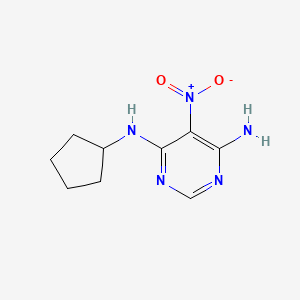

2-Chloro-5-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Chemical Reactions Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

2-Chloro-5-methylpyridine-4-boronic acid, as a boronic acid derivative, plays a significant role in catalysis and organic synthesis. Boronic acids are known for their effectiveness in catalyzing esterification reactions. For example, boric acid, a relative of boronic acid derivatives, is highly efficient in catalyzing the dehydrative esterification between alpha-hydroxycarboxylic acids and alcohols. Similarly, N-methyl-4-boronopyridinium iodide, which shares structural features with this compound, surpasses boric acid in catalyzing esterification reactions in excess alcohol, highlighting the potential utility of boronic acid derivatives in synthesis processes (T. Maki, K. Ishihara, Hisashi Yamamoto, 2005).

Photophysical and Electrochemical Applications

The versatility of boronic acid derivatives extends to photophysical and electrochemical applications. For instance, fluorinated boronic acid-appended bipyridinium salts, derived from bipyridines similar to this compound, have been synthesized and utilized to detect and differentiate diol-containing analytes through (19)F NMR spectroscopy. These compounds effectively discriminate between various bioanalytes, such as catechol, dopamine, and sugars like fructose, glucose, and lactose, at low millimolar concentrations, showcasing the potential of boronic acid derivatives in sensor technology (Jörg Axthelm, H. Görls, U. Schubert, A. Schiller, 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, boronic acid derivatives contribute to the development of innovative materials. The formation of boronate ester polymers, facilitated by reactions involving aryl boronic acids, showcases the role of boronic acids in creating materials with unique properties. These polymers exhibit strong color due to efficient intrastrand charge-transfer excitations, underscoring the importance of boronic acid derivatives in designing functional materials with specific optical properties (Nicolas Christinat, Emmanuel Croisier, R. Scopelliti, M. Cascella, U. Rothlisberger, K. Severin, 2007).

Medical and Pharmaceutical Research

Boronic acid compounds, including derivatives like this compound, have shown potential in medical and pharmaceutical research. These compounds are explored for their ability to serve as enzyme inhibitors, components in boron neutron capture therapy for cancer treatment, and as mimics of antibodies for recognizing biologically significant saccharides. The unique structural features of boronic acid compounds make them valuable in developing new therapeutic agents and diagnostic tools (Wen-qian Yang, Xingming Gao, B. Wang, 2003).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s worth noting that the compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions , making it a valuable tool in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of ethers, which have been observed to catalyze the reaction . Additionally, the compound’s stability and environmental benignity make it suitable for use under a variety of conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZKLISKPQAJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)